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molecular formula C24H50O2 B8716153 Dilauryl peroxide CAS No. 2895-03-6

Dilauryl peroxide

Cat. No. B8716153
M. Wt: 370.7 g/mol
InChI Key: LGJCFVYMIJLQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07532387B2

Procedure details

The positively charged black color particles for display media were produced as follows. 3 parts by weight of nigrosine compound (Bontoron N07: product of Orient Chemical Industries, Ltd.) as a positive charge control agent, and, 5 parts by weight of carbon black (SPECIAL BLACK 5: production of Degussa) as black pigment were dispersed by a sand mill in 94 parts by weight of styrene monomer (KANTO CHEMICAL CO., INC.) and 6 parts by weight of divinylbenzen (KANTO CHEMICAL CO., INC.), and then 2 parts by weight of lauryl peroxide (PEROYL L: product of NOF CORPORATION) was further dissolved therein so as to obtain a liquid. The thus obtained liquid was suspended and polymerized in a purified water in which 0.5% of polyoxyethylene ether sodium sulfate (LATEMURU E-118B: product of KAO CORPORATION) as a surface active agent was added, and then the thus polymerized liquid was subjected to a filtering and drying process. Then, the particles 1 having a particle diameter range of 0.1-50 μm and an average particle diameter of 10 μm were obtained by classifying the dried member by means of classifier (MDS-2: NIPPON PNEUMATIC MFG. CO., LTD.). A glass transition temperature Tg measured by DSC measurement method was 75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyoxyethylene ether sodium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(N/N=[C:9]2/[C:10](S([O-])(=O)=O)=[CH:11][C:12]3[C:17]([C:18]/2=O)=C(N)C(N=NC2C=CC([N+]([O-])=O)=CC=2)=[C:14](S([O-])(=O)=O)[CH:13]=3)=CC=1.[Na+].[Na+].C.C=CC1C=CC=CC=1.[CH:51]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][C:54]=1[CH:59]=[CH2:60])=[CH2:52].C(OOCCCCCCCCCCCC)CCCCCCCCCCC>O>[CH2:14]=[CH:13][C:12]1[CH:17]=[CH:18][CH:9]=[CH:10][CH:11]=1.[CH:51]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][C:54]=1[CH:59]=[CH2:60])=[CH2:52] |f:0.1.2,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OOCCCCCCCCCCCC
Step Three
Name
polyoxyethylene ether sodium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The positively charged black color particles for display media were produced
CUSTOM
Type
CUSTOM
Details
so as to obtain a liquid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
drying process
CUSTOM
Type
CUSTOM
Details
Then, the particles 1 having a particle diameter range of 0.1-50 μm and an average particle diameter of 10 μm were obtained
CUSTOM
Type
CUSTOM
Details
was 75° C.

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C(=C)C1=C(C=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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